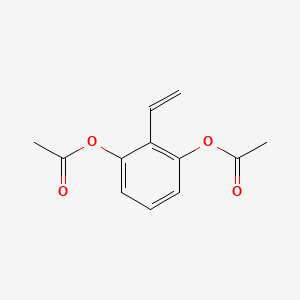
2-Vinyl-1,3-phenylene Diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Vinyl-1,3-phenylene Diacetate is an organic compound with the molecular formula C12H12O4 It is a derivative of phenylene diacetate, where the phenylene ring is substituted with a vinyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Vinyl-1,3-phenylene Diacetate typically involves the acetylation of 2-vinyl-1,3-phenylene diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form 2-ethyl-1,3-phenylene diacetate.
Substitution: It can participate in electrophilic substitution reactions, where the vinyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 2-ethyl-1,3-phenylene diacetate.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Vinyl-1,3-phenylene Diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic substrates.
Industry: Used in the production of specialty polymers and resins with specific properties.
作用機序
The mechanism of action of 2-Vinyl-1,3-phenylene Diacetate involves its ability to undergo various chemical reactions due to the presence of the vinyl and acetate groups. The vinyl group can participate in polymerization reactions, while the acetate groups can undergo hydrolysis to form phenolic compounds. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
類似化合物との比較
4-Vinyl-1,2-phenylene Diacetate: Similar structure but with different substitution pattern.
1,3-Phenylene Diacetate: Lacks the vinyl group, leading to different reactivity.
2-Vinyl-1,4-phenylene Diacetate: Similar but with vinyl group at the 4-position.
Uniqueness: 2-Vinyl-1,3-phenylene Diacetate is unique due to the specific positioning of the vinyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific applications in organic synthesis and polymer chemistry.
特性
分子式 |
C12H12O4 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
(3-acetyloxy-2-ethenylphenyl) acetate |
InChI |
InChI=1S/C12H12O4/c1-4-10-11(15-8(2)13)6-5-7-12(10)16-9(3)14/h4-7H,1H2,2-3H3 |
InChIキー |
BENGMEBRMQSDNU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-methylphenyl)methyl]guanidine](/img/structure/B13683041.png)
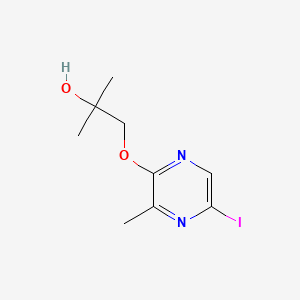

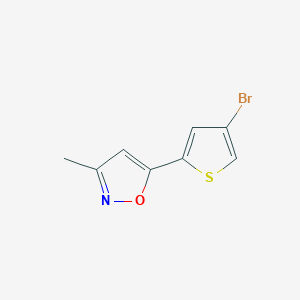

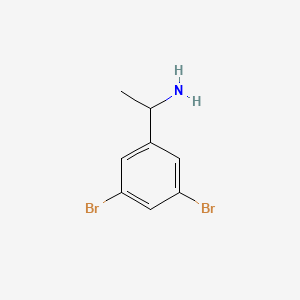
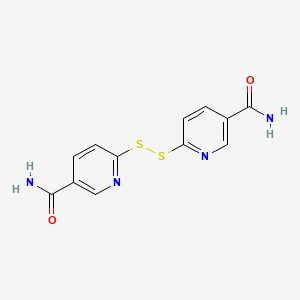
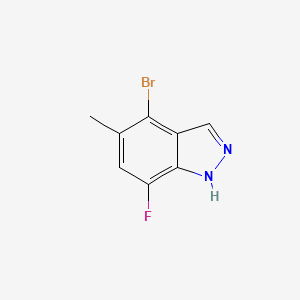
![6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683087.png)
![6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13683092.png)
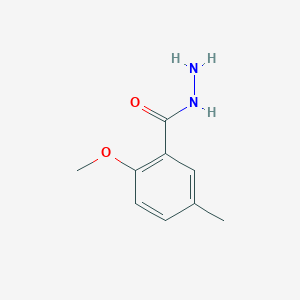

![5,7-Difluoropyrido[3,4-b]pyrazine](/img/structure/B13683105.png)
![Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate](/img/structure/B13683120.png)
